molecular formula C9H15NO B15229153 N-({bicyclo[1.1.1]pentan-1-yl}methyl)-N-methylacetamide

N-({bicyclo[1.1.1]pentan-1-yl}methyl)-N-methylacetamide

Cat. No.: B15229153
M. Wt: 153.22 g/mol
InChI Key: FHGZPBCGNOGZQG-UHFFFAOYSA-N
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Description

N-({bicyclo[1.1.1]pentan-1-yl}methyl)-N-methylacetamide is a bicyclopentane-derived acetamide with a unique three-dimensional structure due to the bicyclo[1.1.1]pentane scaffold. These compounds share the bicyclopentane core but differ in substituents (hydroxy, amino, or methyl groups), which critically influence their physicochemical properties, toxicity, and applications.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

N-(1-bicyclo[1.1.1]pentanylmethyl)-N-methylacetamide

InChI

InChI=1S/C9H15NO/c1-7(11)10(2)6-9-3-8(4-9)5-9/h8H,3-6H2,1-2H3

InChI Key

FHGZPBCGNOGZQG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)CC12CC(C1)C2

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: N-({bicyclo[1.1.1]pentan-1-yl}methyl)-N-methylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups at the bridgehead positions .

Mechanism of Action

Comparison with Similar Compounds

Key Characteristics:

  • Molecular Formula: C₇H₁₁NO₂ (for hydroxy analog) .
  • Molecular Weight : 141.16–141.17 g/mol .
  • Storage Conditions : 2–8°C under inert atmosphere (hydroxy analog) , whereas methylamine hydrochloride derivatives are stored at room temperature .

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The bicyclo[1.1.1]pentane scaffold is a common feature, but substituents on the bridgehead carbon dictate reactivity and biological interactions:

Compound Name CAS Number Substituent Molecular Formula Molecular Weight (g/mol) Key Functional Properties
N-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}acetamide 1628196-21-3 -OH C₇H₁₁NO₂ 141.17 Polar, hydrogen-bond donor
N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride 1886967-09-4 -NHCH₃ (as HCl salt) C₆H₁₂ClN 133.62 Basic, ionic solubility
N-{3-Aminobicyclo[1.1.1]pentan-1-yl}acetamide 2137867-09-3 -NH₂ C₇H₁₂N₂O 140.18 Nucleophilic, reactive amine group
N,N-Dimethylacetamide 127-19-5 -N(CH₃)₂ C₄H₉NO 87.12 Polar aprotic solvent, low toxicity

Toxicity and Hazard Profiles

Substituents significantly alter toxicity:

  • Hydroxy Derivative (CAS 1628196-21-3) :
    • GHS Classification: Acute toxicity (oral), skin/eye irritation, respiratory hazards (H302, H315, H319, H335) .
    • Precautionary Measures: Requires PPE (gloves, goggles) and controlled ventilation .
  • Amino Derivative (CAS 2137867-09-3): GHS Classification: Corrosive (H314), emphasizing severe skin burns . Higher reactivity due to the primary amine group, necessitating stricter handling protocols .

Stability and Reactivity

  • Hydroxy Analog: Stable under inert storage but forms hazardous decomposition products (e.g., NOx, CO) under combustion .
  • Methylamine Hydrochloride (CAS 1886967-09-4) : Hygroscopic and requires inert atmosphere to prevent hydrolysis .
  • Amino Analog (CAS 2137867-09-3): Reactive toward electrophiles due to the -NH₂ group, limiting shelf life unless stabilized .

Key Research Findings

Bioisosteric Potential

Bicyclo[1.1.1]pentane acetamides are explored as rigid analogs of tert-butyl or phenyl groups to enhance metabolic stability and binding affinity in drug candidates . For example, methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate (CAS: 2092825-26-6) is a key intermediate in protease inhibitor synthesis .

Biological Activity

N-({bicyclo[1.1.1]pentan-1-yl}methyl)-N-methylacetamide (CAS No. 1886967-37-8) is a compound characterized by its unique bicyclic structure, which imparts significant three-dimensional strain and rigidity. This structural feature is crucial for its biological activity, as it allows the compound to interact effectively with various molecular targets, mimicking natural ligands and influencing biological pathways relevant in pharmacology and biochemistry.

  • Molecular Formula : C₉H₁₅NO
  • Molecular Weight : 153.22 g/mol
  • IUPAC Name : N-(1-bicyclo[1.1.1]pentanylmethyl)-N-methylacetamide
  • SMILES Notation : CC(=O)N(C)CC12CC(C1)C2

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes, which can modulate various biochemical pathways. The compound's three-dimensional structure facilitates effective binding, making it a potential candidate for drug development.

Target Interactions

Research indicates that compounds with a bicyclo[1.1.1]pentane core can serve as effective inhibitors for various biological targets, including:

  • Indoleamine 2,3-dioxygenase 1 (IDO1) : A target for cancer therapy due to its role in immune evasion.
    • Potency : Compounds derived from this structure have shown low IC₅₀ values in cellular assays (e.g., BMS-986205 with IC₅₀ of 2.8 nM) .

Study on IDO1 Inhibition

A study focused on the development of IDO1 inhibitors highlighted the advantages of using this compound as a bioisostere for traditional phenyl-containing compounds. It was found that replacing the central phenyl ring with a bicyclo[1.1.1]pentane moiety improved metabolic stability significantly while retaining potency .

Pharmacokinetic Profile

The pharmacokinetic properties of this compound were evaluated in preclinical models:

PropertyValue
ClearanceLow (0.2 mL/min/kg)
Elimination Half-lifeLong (66 hours)
Oral BioavailabilityExcellent

These properties suggest that the compound has favorable characteristics for oral administration and therapeutic efficacy .

Applications in Drug Discovery

Due to its unique structural features, this compound has potential applications in:

  • Cancer Therapy : As an IDO inhibitor, it may enhance immune response against tumors.
  • Neuropharmacology : Its ability to cross the blood-brain barrier could make it a candidate for treating neurological disorders.

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